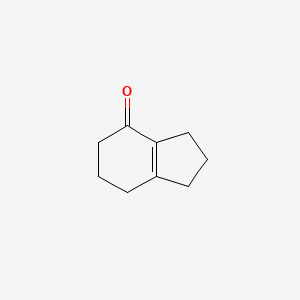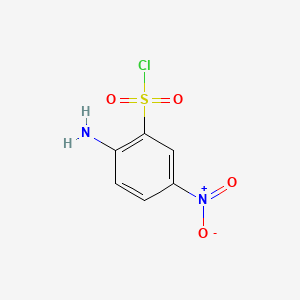
Lutetium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium arsenide is a crystalline solid compound composed of lutetium and arsenic. It is primarily used as a semiconductor and in photo-optic applications. This compound belongs to the rare mineral group of arsenides, which consist of compounds of one or more metals with arsenic. The compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium arsenide can be synthesized through several methods. One common approach involves the direct reaction of lutetium and arsenic at high temperatures. The reaction typically occurs in a controlled environment to prevent contamination and ensure the purity of the product. The reaction can be represented as follows:
2Lu+As2→2LuAs
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process requires precise control of temperature and pressure to achieve the desired product quality. Additionally, the use of high-purity starting materials is crucial to prevent impurities from affecting the properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of lutetium oxide and arsenic trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen or carbon monoxide. This reaction is often carried out at high temperatures to facilitate the reduction process.
Substitution: Substitution reactions involving this compound can occur with various halogens or other reactive species. These reactions typically require specific conditions, such as the presence of a catalyst or elevated temperatures, to proceed efficiently.
Major Products Formed
The major products formed from the chemical reactions of this compound include lutetium oxide, arsenic trioxide, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lutetium arsenide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Semiconductor Research: this compound is used in the development of advanced semiconductor devices, including transistors and integrated circuits. Its unique electronic properties make it valuable for high-performance applications.
Photo-Optic Applications: The compound is used in photo-optic devices, such as photodetectors and light-emitting diodes (LEDs)
Medical Research: this compound is being explored for its potential use in medical imaging and therapy. Its unique properties make it a candidate for targeted radiotherapy and diagnostic imaging.
Industrial Applications: The compound is used in various industrial processes, including catalysis and materials science.
Wirkmechanismus
The mechanism of action of lutetium arsenide involves its interaction with specific molecular targets and pathways. In semiconductor applications, the compound’s electronic structure allows it to conduct electricity efficiently, making it suitable for use in electronic devices. In medical applications, this compound can be used as a radiopharmaceutical agent, where it targets specific cells or tissues and delivers therapeutic radiation to treat diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Lutetium arsenide can be compared with other similar compounds, such as:
Lutetium Oxide (Lu2O3): Lutetium oxide is another compound of lutetium used in various applications, including ceramics and catalysis. Unlike this compound, it is primarily used for its optical and catalytic properties.
Lutetium Chloride (LuCl3): Lutetium chloride is used in chemical synthesis and as a precursor for other lutetium compounds. It differs from this compound in its chemical reactivity and applications.
Indium Arsenide (InAs): Indium arsenide is a semiconductor compound similar to this compound but with different electronic properties. It is used in high-speed electronics and infrared detectors.
This compound’s uniqueness lies in its combination of lutetium and arsenic, which imparts specific electronic and optical properties that are valuable for specialized applications .
Eigenschaften
CAS-Nummer |
12005-94-6 |
|---|---|
Molekularformel |
AsLu |
Molekulargewicht |
249.8884 g/mol |
IUPAC-Name |
arsanylidynelutetium |
InChI |
InChI=1S/As.Lu |
InChI-Schlüssel |
ZTVSZKHALKTTEI-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[Lu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)

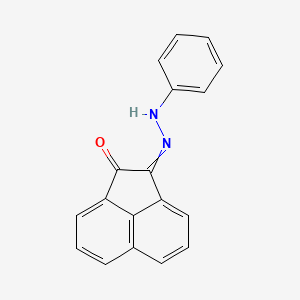
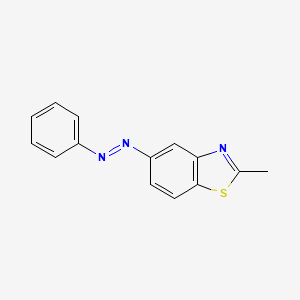
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
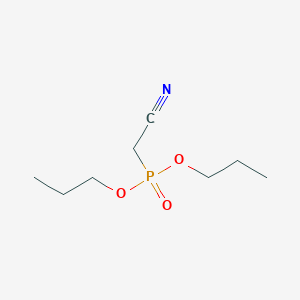
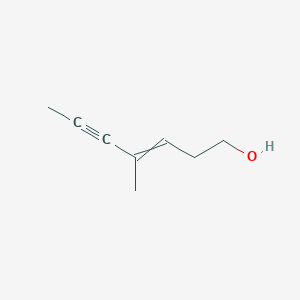

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)


